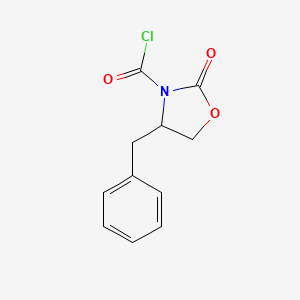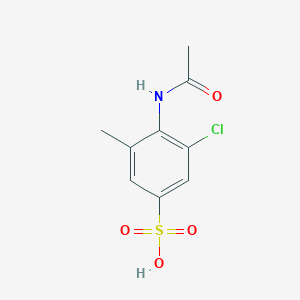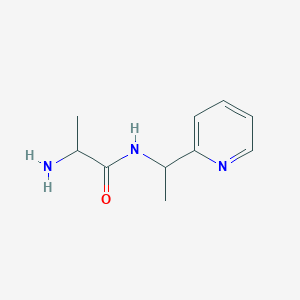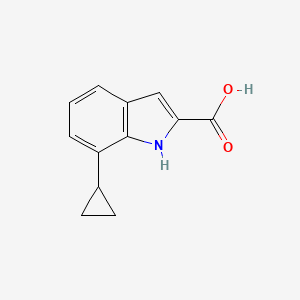![molecular formula C19H24O6 B14797338 [(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This reaction is photo-dependent and can be completed in less than 15 minutes under ultraviolet light. The reaction conditions involve the use of pure Tagitinin C, which is readily available from Tithonia diversifolia .
Industrial Production Methods: Scaling up the photocyclization process has demonstrated a 100% yield of Tagitinin F. The isolation of Tagitinin F from a UV-irradiated extract is significantly higher compared to non-UV-irradiated extracts .
Analyse Des Réactions Chimiques
Types of Reactions: Tagitinin F undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Applications De Recherche Scientifique
Tagitinin F has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
Tagitinin F exerts its effects primarily through the inhibition of nuclear factor-kappa B, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, Tagitinin F reduces the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor alpha . This mechanism is particularly effective in reducing inflammation without inducing apoptosis in neutrophils .
Comparaison Avec Des Composés Similaires
- Tagitinin A
- Tagitinin C
- Tirotundin
Comparison: Tagitinin F is unique among its counterparts due to its ability to decrease the secretion of inflammatory products by neutrophils without inducing apoptosis. While Tagitinin A and Tagitinin C also exhibit anti-inflammatory properties, they do not possess the same level of specificity and efficacy as Tagitinin F . Tirotundin, another sesquiterpene lactone, has shown cytotoxic activity against leukemia cells, but its anti-inflammatory properties are not as pronounced as those of Tagitinin F .
Propriétés
Formule moléculaire |
C19H24O6 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/t13?,14?,15?,18-,19+/m1/s1 |
Clé InChI |
XJUPOHKZSDZNBE-PHDYLPMUSA-N |
SMILES isomérique |
CC1=CC2C(C(C[C@]3(C=C[C@@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)



